
(2S,4R)-4-tert-Butoxy-1-isopropylproline
Descripción general
Descripción
“(2S,4R)-4-tert-Butoxy-1-isopropylproline” is a chemical compound with the CAS Number: 1263078-31-4 and a molecular weight of 229.32 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
“(2S,4R)-4-tert-Butoxy-1-isopropylproline” is a white to yellow solid . It has a molecular weight of 229.32 . The molecule contains 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Aplicaciones Científicas De Investigación
NMR Probes and Medicinal Chemistry
Fluorinated derivatives of proline, like (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline, exhibit unique properties that make them suitable for use in 19F NMR. They can be used as sensitive probes in medicinal chemistry for the detection and imaging of proteins and peptides in complex media .
Conformational Studies
The compound is used in theoretical and computational studies to understand the conformational behavior of molecules in solutions. This can lead to insights into how molecular structure affects function and reactivity, which is valuable in the design of new compounds and materials .
Chiral Inductors in Synthesis Reactions
(2S,4R)-4-tert-Butoxy-1-isopropylproline derivatives are employed as chiral inductors in stereoselective synthesis reactions, such as the Biginelli reaction. They help in achieving the desired stereochemistry in the final product, which is crucial for the activity of many organic molecules .
Phase-Transfer Catalysis
The compound’s ability to form lipophilic complexes with metal ions and organic molecules makes it a candidate for use in phase-transfer catalysis. This application is significant in industrial chemical processes where the transfer of a reactant between two immiscible phases is required .
Analytical Chemistry
In analytical chemistry, the compound’s chiral properties can be exploited in the separation of enantiomers. This is particularly useful in the quality control of pharmaceuticals, where the presence of unwanted enantiomers needs to be detected and quantified .
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Precautionary measures include wearing protective gloves and eye protection (P280), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Similar compounds such as levoketoconazole and (2S,4R)-4-Methylglutamate have been shown to interact with enzymes involved in steroidogenesis and glutamate receptors respectively
Mode of Action
For instance, levoketoconazole, a steroidogenesis inhibitor, has been shown to inhibit cortisol production more potently than its racemic counterpart .
Biochemical Pathways
It’s known that alterations in metabolic pathways are a hallmark of cancer growth . Tumor cells have been observed to modify specific pathways such as glycolysis, fatty acid synthesis, and amino acid synthesis to support their proliferation .
Pharmacokinetics
Studies on similar compounds like (2s,4r)-4-[18f]fluoroglutamine have shown that it is selectively taken up and trapped by tumor cells
Result of Action
For example, levoketoconazole has been observed to potently inhibit cortisol production in adrenocortical cells .
Action Environment
For instance, cis-propiconazole, a mixture of two propiconazole cis-isomers including (2S,4R), is moderately persistent in soil and aquatic systems with a low risk of leaching to groundwater .
Propiedades
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYXTGROKSICK-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H](C[C@H]1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-tert-Butoxy-1-isopropylproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)
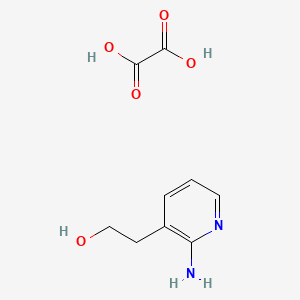

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
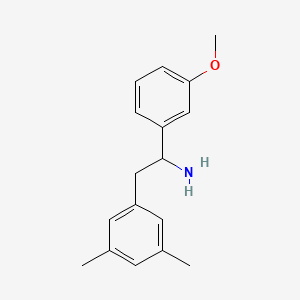

![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)
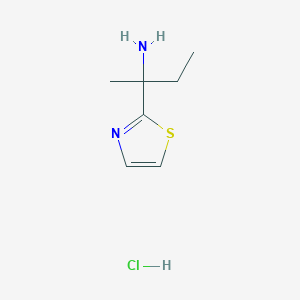
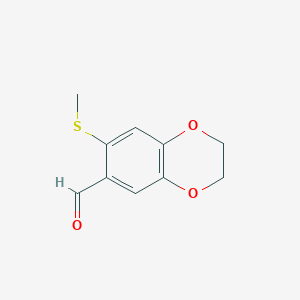
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)
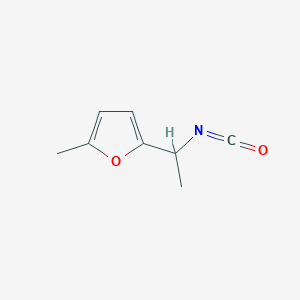
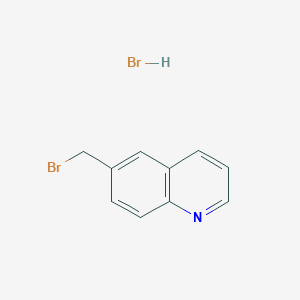
![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)